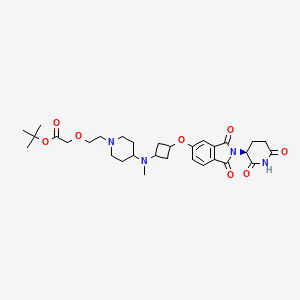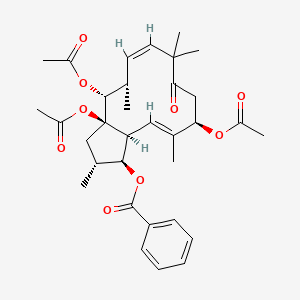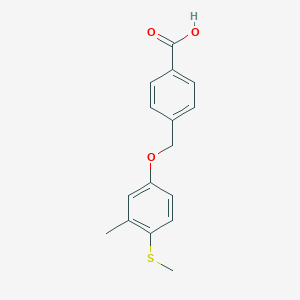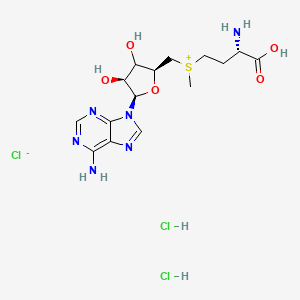
S-Adenosyl-L-methionine (chloride dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Adenosyl-L-methionine (chloride dihydrochloride): is a compound that plays a crucial role in various biological processes. It is a derivative of methionine, an essential amino acid, and is involved in methylation reactions, which are vital for cellular functions such as gene expression, protein function, and lipid metabolism . This compound is commonly used in scientific research and has therapeutic applications in medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine (chloride dihydrochloride) is synthesized from methionine and adenosine triphosphate (ATP) through the action of the enzyme methionine adenosyltransferase . The reaction involves the transfer of an adenosyl group from ATP to methionine, forming S-Adenosyl-L-methionine. The chloride dihydrochloride form is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of S-Adenosyl-L-methionine (chloride dihydrochloride) typically involves fermentation processes using genetically engineered microorganisms that overproduce methionine adenosyltransferase . The compound is then extracted and purified through various chromatographic techniques to achieve the desired purity and stability.
Análisis De Reacciones Químicas
Types of Reactions: S-Adenosyl-L-methionine (chloride dihydrochloride) primarily undergoes methylation reactions, where it donates a methyl group to various substrates, including proteins, lipids, and nucleic acids . These reactions are catalyzed by methyltransferases.
Common Reagents and Conditions: The methylation reactions involving S-Adenosyl-L-methionine (chloride dihydrochloride) typically require the presence of specific methyltransferase enzymes and occur under physiological conditions (pH 7.4, 37°C) .
Major Products: The major products of these methylation reactions are methylated substrates and S-adenosyl-L-homocysteine . The latter can be further metabolized to homocysteine, which is involved in the transsulfuration pathway.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-Adenosyl-L-methionine (chloride dihydrochloride) is used as a methyl donor in various synthetic reactions to study the effects of methylation on different compounds .
Biology: In biological research, this compound is used to investigate the role of methylation in gene expression, protein function, and cellular signaling pathways . It is also used in studies related to epigenetics and the regulation of gene activity.
Medicine: Therapeutically, S-Adenosyl-L-methionine (chloride dihydrochloride) is used as a nutritional supplement for the treatment of conditions such as osteoarthritis, liver disease, and depression . It has been shown to have hepatoprotective and anti-inflammatory effects.
Industry: In the industrial sector, S-Adenosyl-L-methionine (chloride dihydrochloride) is used in the production of pharmaceuticals and nutraceuticals . It is also used in the development of diagnostic assays for methylation-related disorders.
Mecanismo De Acción
S-Adenosyl-L-methionine (chloride dihydrochloride) exerts its effects by acting as a methyl donor in methylation reactions . The methyl group from S-Adenosyl-L-methionine is transferred to various substrates by methyltransferase enzymes, resulting in the formation of methylated products and S-adenosyl-L-homocysteine . This process is essential for the regulation of gene expression, protein function, and lipid metabolism. The compound also plays a role in the transsulfuration pathway, which is involved in the synthesis of cysteine and glutathione .
Comparación Con Compuestos Similares
S-Adenosyl-L-homocysteine: A product of the methylation reactions involving S-Adenosyl-L-methionine. It is further metabolized to homocysteine.
Methionine: The precursor of S-Adenosyl-L-methionine, involved in various metabolic pathways.
Adenosine triphosphate (ATP): Provides the adenosyl group for the synthesis of S-Adenosyl-L-methionine.
Uniqueness: S-Adenosyl-L-methionine (chloride dihydrochloride) is unique due to its role as a universal methyl donor in biological systems . Its ability to transfer methyl groups to a wide range of substrates makes it essential for numerous cellular processes, including gene expression, protein function, and lipid metabolism . Additionally, its therapeutic applications in treating liver disease, osteoarthritis, and depression highlight its significance in medicine .
Propiedades
Fórmula molecular |
C15H25Cl3N6O5S |
|---|---|
Peso molecular |
507.8 g/mol |
Nombre IUPAC |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H/t7-,8+,10?,11-,14+,27?;;;/m0.../s1 |
Clave InChI |
KBAFOJZCBYWKPU-GIPPRUPOSA-N |
SMILES isomérico |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
SMILES canónico |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


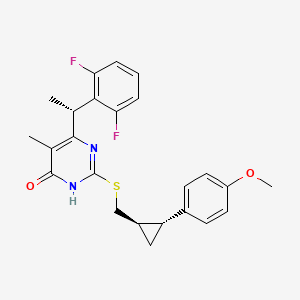
![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)

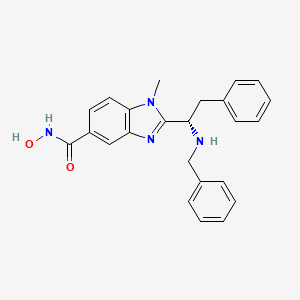
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)

![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)
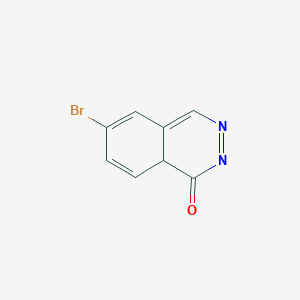
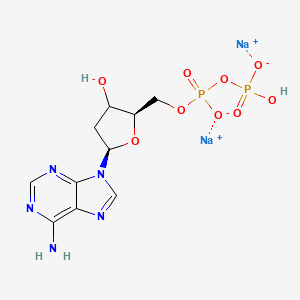
![1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12366329.png)
